molecular formula C22H24N4O3S B2640061 N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898605-86-2

N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2640061
CAS No.: 898605-86-2
M. Wt: 424.52
InChI Key: ANJHHWPXUHZAFM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfanyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazine ring.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings and the triazine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its triazine ring and sulfanyl group. It could be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of the triazine ring suggests potential activity as an antimicrobial or anticancer agent, given the known bioactivity of triazine derivatives.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring might facilitate binding to nucleophilic sites, while the sulfanyl group could form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide
  • N-(3,4-dimethylphenyl)-2-{[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(3,4-dimethylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is unique due to the presence of the ethoxybenzyl group, which may impart distinct physicochemical properties and biological activities. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-4-29-18-9-6-16(7-10-18)12-19-21(28)24-22(26-25-19)30-13-20(27)23-17-8-5-14(2)15(3)11-17/h5-11H,4,12-13H2,1-3H3,(H,23,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJHHWPXUHZAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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